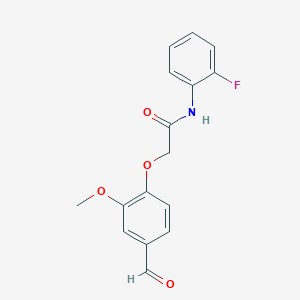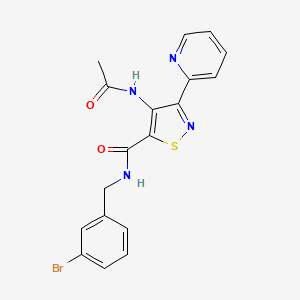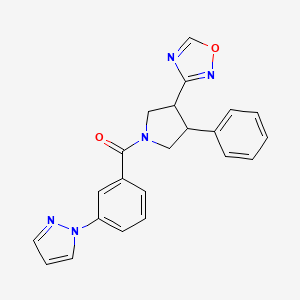
N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzylpiperidine moiety linked to a methoxybenzamide group. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with acetylcholinesterase , a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
If it acts similarly to related compounds, it may inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine at the synapse, enhancing cholinergic transmission .
Biochemical Pathways
If it acts like related compounds, it may influence the cholinergic system, which plays a crucial role in memory and cognition .
Result of Action
If it acts similarly to related compounds, it may enhance cholinergic transmission, potentially improving memory and cognition .
Analyse Biochimique
Biochemical Properties
N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine. This interaction is crucial for understanding the compound’s potential therapeutic applications in neurological disorders.
Cellular Effects
This compound has been observed to influence various cellular processes and functions. In neuronal cells, this compound affects cell signaling pathways by modulating the levels of neurotransmitters such as acetylcholine . Additionally, it has been shown to impact gene expression by altering the transcriptional activity of certain genes involved in synaptic plasticity and neuronal survival. The compound also affects cellular metabolism by influencing the activity of enzymes involved in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound may interact with other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve memory retention in rodents . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It accumulates in tissues with high metabolic activity, such as the liver and brain, where it exerts its biochemical effects. The distribution pattern of the compound is essential for understanding its therapeutic potential and safety profile.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors involved in cellular signaling and gene expression. Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, such as mitochondria, where it can modulate metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide typically involves the following steps:
Formation of 1-benzylpiperidin-4-ylmethylamine: This intermediate is prepared by the reductive amination of 1-benzylpiperidin-4-one with formaldehyde and a reducing agent such as sodium borohydride.
Coupling with 4-methoxybenzoyl chloride: The intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the benzamide group can yield the corresponding amine.
Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry .
Biology: The compound is studied for its potential interactions with biological targets, including receptors and enzymes, making it a candidate for drug development .
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .
Comparaison Avec Des Composés Similaires
- N-((1-benzylpiperidin-4-yl)methyl)-4-hydroxybenzamide
- N-((1-benzylpiperidin-4-yl)methyl)-4-chlorobenzamide
- N-((1-benzylpiperidin-4-yl)methyl)-4-fluorobenzamide
Uniqueness: N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. The methoxy group can enhance the compound’s ability to cross biological membranes and may affect its binding affinity to molecular targets .
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20-9-7-19(8-10-20)21(24)22-15-17-11-13-23(14-12-17)16-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMKWIZYVFHJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2619302.png)
![5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2619303.png)


![N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2619307.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2619308.png)




![N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2619317.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B2619320.png)
